molecular formula C16H28N2O14S B124144 2-(Acetylamino)-4-O-(2-(acetylamino)-2-deoxy-4-O-sulfogalactopyranosyl)-2-deoxyglucose CAS No. 143502-17-4

2-(Acetylamino)-4-O-(2-(acetylamino)-2-deoxy-4-O-sulfogalactopyranosyl)-2-deoxyglucose

Cat. No. B124144
M. Wt: 504.5 g/mol
InChI Key: VUIPMKPVLKMGIH-HGSIGRAESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Acetylamino)-4-O-(2-(acetylamino)-2-deoxy-4-O-sulfogalactopyranosyl)-2-deoxyglucose, commonly known as GalNAc4S-6ST inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development and disease research.

Mechanism Of Action

GalNAc4S-6ST inhibitor works by inhibiting the activity of the enzyme GalNAc4S-6ST, which is responsible for the sulfation of GAGs. The inhibition of this enzyme leads to a decrease in the biosynthesis of sulfated GAGs, which can affect cellular processes such as cell signaling and adhesion.

Biochemical And Physiological Effects

The biochemical and physiological effects of GalNAc4S-6ST inhibitor are yet to be fully understood. However, studies have shown that it can affect cellular processes such as cell signaling, adhesion, and tissue repair. It has also been suggested that the inhibition of GalNAc4S-6ST can have potential therapeutic applications in diseases such as cancer, inflammation, and cardiovascular diseases.

Advantages And Limitations For Lab Experiments

One of the significant advantages of using GalNAc4S-6ST inhibitor in lab experiments is its specificity towards the inhibition of GalNAc4S-6ST enzyme. This specificity allows for the selective inhibition of sulfated GAGs biosynthesis, which can help in the study of their role in various diseases. However, the complex synthesis method and the high cost of the compound can limit its use in lab experiments.

Future Directions

There are several future directions for the use of GalNAc4S-6ST inhibitor in scientific research. One of the significant areas of research is the study of the role of sulfated GAGs in cancer development and progression. It has been suggested that the inhibition of GalNAc4S-6ST can lead to the suppression of tumor growth and metastasis. Another area of research is the study of the role of sulfated GAGs in inflammation and tissue repair. The use of GalNAc4S-6ST inhibitor can help in understanding the role of sulfated GAGs in these processes.
Conclusion:
In conclusion, GalNAc4S-6ST inhibitor is a chemical compound with significant potential in scientific research. Its specificity towards the inhibition of the GalNAc4S-6ST enzyme allows for the selective inhibition of sulfated GAGs biosynthesis, which can help in the study of their role in various diseases. Although the complex synthesis method and the high cost of the compound can limit its use in lab experiments, the future directions for its use in research are promising.

Synthesis Methods

The synthesis of GalNAc4S-6ST inhibitor involves several steps, including the protection of the hydroxyl groups, the formation of the sulfated galactopyranosyl ring, and the deprotection of the hydroxyl groups. The final product is obtained through the deacetylation and deprotection of the acetyl groups. The process is complex and requires high expertise in organic chemistry.

Scientific Research Applications

GalNAc4S-6ST inhibitor has significant potential in scientific research, particularly in the field of glycobiology. It is used to inhibit the activity of the enzyme GalNAc4S-6ST, which plays a crucial role in the biosynthesis of sulfated glycosaminoglycans (GAGs). GAGs are essential components of the extracellular matrix and play a vital role in cell signaling, cell adhesion, and tissue repair. The inhibition of GalNAc4S-6ST can help in the study of the role of sulfated GAGs in disease development and progression.

properties

CAS RN

143502-17-4

Product Name

2-(Acetylamino)-4-O-(2-(acetylamino)-2-deoxy-4-O-sulfogalactopyranosyl)-2-deoxyglucose

Molecular Formula

C16H28N2O14S

Molecular Weight

504.5 g/mol

IUPAC Name

[(2R,3R,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] hydrogen sulfate

InChI

InChI=1S/C16H28N2O14S/c1-6(22)17-8(3-19)12(25)14(9(24)4-20)31-16-11(18-7(2)23)13(26)15(10(5-21)30-16)32-33(27,28)29/h3,8-16,20-21,24-26H,4-5H2,1-2H3,(H,17,22)(H,18,23)(H,27,28,29)/t8-,9+,10+,11+,12+,13+,14+,15-,16-/m0/s1

InChI Key

VUIPMKPVLKMGIH-HGSIGRAESA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)OS(=O)(=O)O)O

SMILES

CC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)OS(=O)(=O)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)OS(=O)(=O)O)O

synonyms

2-(acetylamino)-4-O-(2-(acetylamino)-2-deoxy-4-O-sulfogalactopyranosyl)-2-deoxyglucose
SO4-4-GalNAc-1-4-GlcNAc
SO4-4-GalNAcbeta1,4GlcNAcbeta

Origin of Product

United States

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